

Application Notes and Protocols for SOMCL-863 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SOMCL-863

Cat. No.: B15580289

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

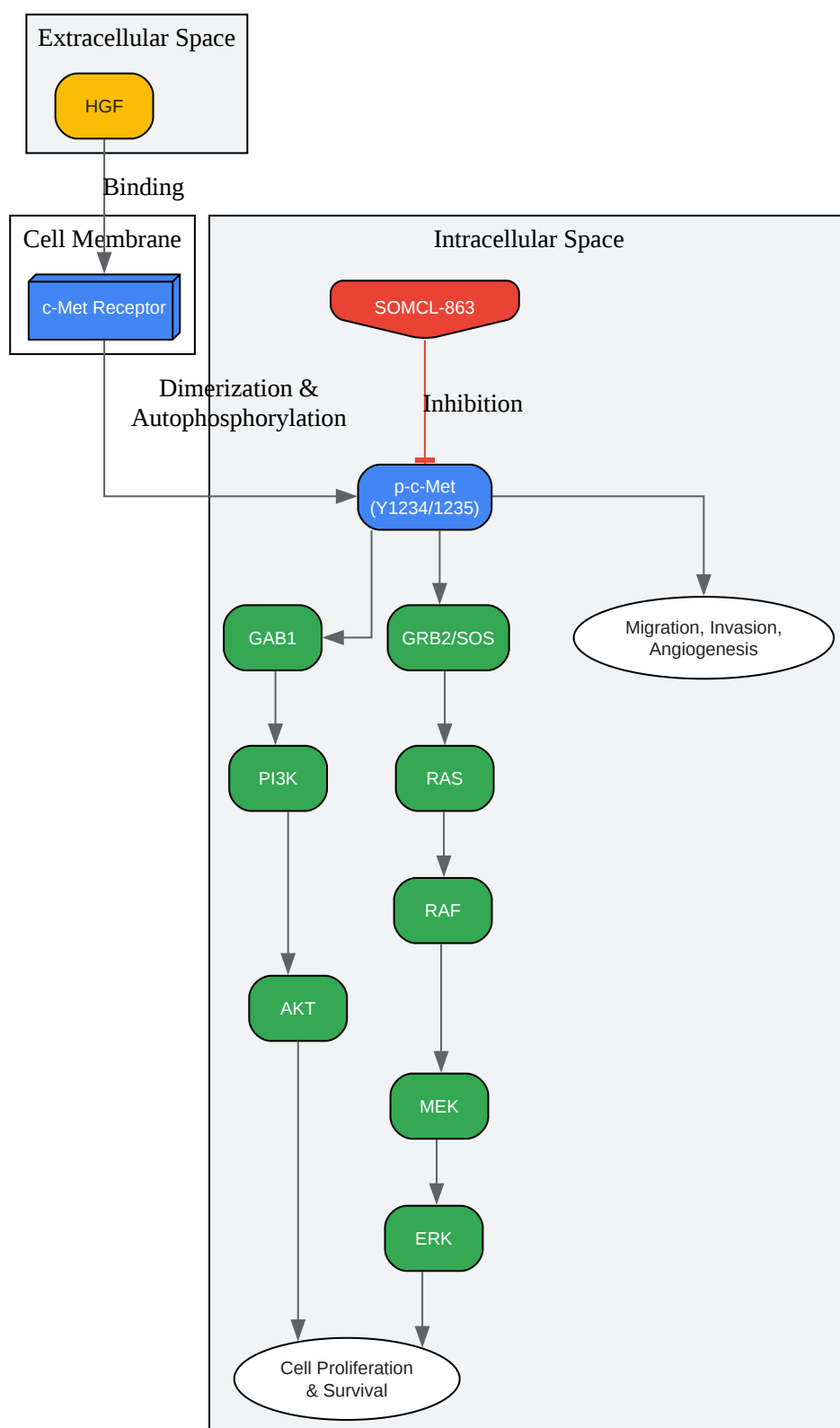
Introduction

SOMCL-863 is a novel, selective, and orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, **SOMCL-863** has demonstrated potent anti-tumor activity both in vitro and in vivo.[1][2] The deregulation of the HGF/c-Met signaling pathway is a critical driver in a variety of human malignancies, promoting tumor cell proliferation, survival, migration, invasion, and angiogenesis.[2][3][4][5] As a selective inhibitor of this pathway, **SOMCL-863** represents a promising therapeutic candidate for c-Met-driven cancers.[2][6]

These application notes provide detailed protocols for high-throughput screening (HTS) and secondary assays to characterize the activity of **SOMCL-863** and similar c-Met inhibitors. The included methodologies are designed to be robust and adaptable for drug discovery and preclinical research.

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation and survival. **SOMCL-863** exerts its anti-tumor effects by inhibiting this initial phosphorylation step, thereby abrogating downstream signaling.[2]



[Click to download full resolution via product page](#)

Caption: Simplified c-Met Signaling Pathway and Inhibition by **SOMCL-863**.

Data Presentation: Quantitative Analysis of **SOMCL-863** Activity

The following tables summarize the expected quantitative data for a potent c-Met inhibitor like **SOMCL-863**. These values are illustrative and should be determined experimentally for each specific compound and cell line.

Table 1: Biochemical and Cellular Inhibitory Activity of **SOMCL-863**

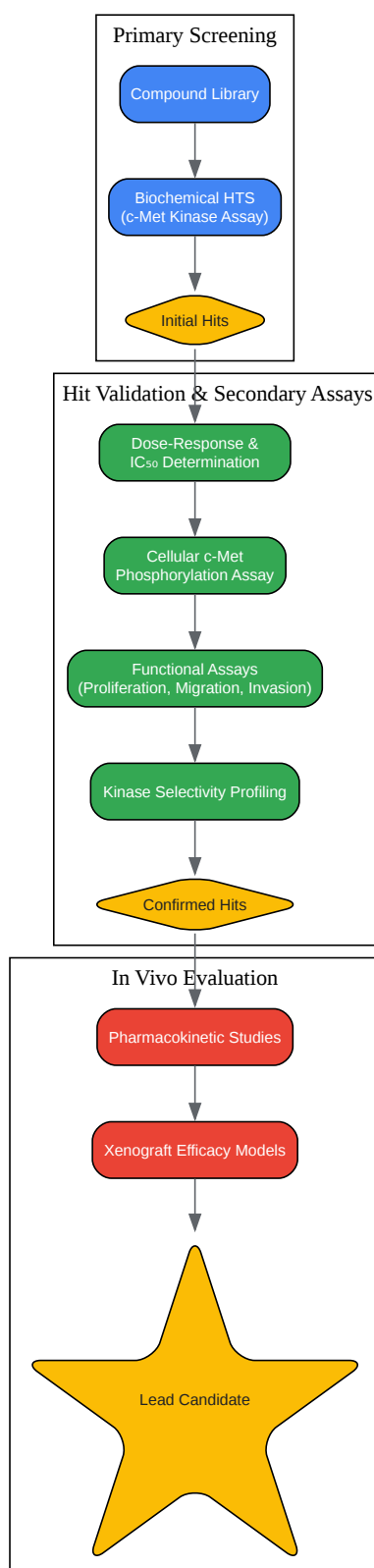
| Assay Type | Target/Cell Line | Endpoint | Illustrative IC ₅₀ (nM) |
|-----------------------------|--------------------------|-----------------------|------------------------------------|
| Biochemical Assay | Recombinant c-Met Kinase | Kinase Activity | 5 |
| Cellular Assay | EBC-1 (c-Met amplified) | c-Met Phosphorylation | 20 |
| NCI-H1993 (c-Met amplified) | c-Met Phosphorylation | 25 | |
| Cell Proliferation | EBC-1 | Cell Viability | 50 |
| NCI-H1993 | Cell Viability | 65 | |
| A549 (low c-Met) | Cell Viability | >10,000 | |
| Cell Migration | EBC-1 | Cell Migration | 100 |
| Cell Invasion | NCI-H1993 | Cell Invasion | 150 |

Table 2: Representative In Vivo Anti-Tumor Efficacy of **SOMCL-863** in a Xenograft Model

| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm ³) | Percent Tumor Growth Inhibition (%) |
|-----------------|--------------------|--|-------------------------------------|
| Vehicle Control | - | 1500 | 0 |
| SOMCL-863 | 25 | 825 | 45 |
| SOMCL-863 | 50 | 450 | 70 |
| SOMCL-863 | 100 | 225 | 85 |

Experimental Workflow for HTS

The general workflow for identifying and characterizing c-Met inhibitors involves a primary biochemical screen followed by a cascade of cell-based secondary assays to confirm on-target activity and assess functional consequences.



[Click to download full resolution via product page](#)

Caption: High-Throughput Screening Workflow for c-Met Inhibitors.

Experimental Protocols

Biochemical c-Met Kinase Assay (HTS Format)

This assay measures the direct inhibitory effect of **SOMCL-863** on c-Met kinase activity. The ADP-Glo™ or a similar luminescence-based assay is suitable for HTS.

Materials:

- Recombinant human c-Met kinase domain
- Poly (Glu, Tyr) 4:1 substrate
- ATP
- Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mg/ml BSA, 2 mM DTT, pH 7.5)
- **SOMCL-863** (or test compounds) in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Protocol:

- **Compound Plating:** Prepare serial dilutions of **SOMCL-863** in DMSO. Transfer 50 nL of each dilution to a 384-well assay plate using an acoustic dispenser. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
- **Enzyme Addition:** Prepare a solution of c-Met kinase (e.g., 0.5-1 ng/μL) in Kinase Assay Buffer. Add 5 μL to each well.
- **Reaction Initiation:** Prepare a master mix of substrate and ATP in Kinase Assay Buffer (final concentrations of ~0.2 mg/mL and 25 μM, respectively). Add 5 μL to each well to start the reaction.

- Incubation: Incubate the plate at 30°C for 60 minutes.
- ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Normalize the data to controls and calculate the percent inhibition for each concentration of **SOMCL-863**. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular c-Met Phosphorylation Assay

This assay confirms the on-target effect of **SOMCL-863** by measuring the inhibition of HGF-induced c-Met phosphorylation in a relevant cancer cell line.

Materials:

- EBC-1 or other c-Met dependent cancer cell line
- Culture medium (e.g., RPMI-1640 + 10% FBS)
- Serum-free medium
- Recombinant Human HGF
- **SOMCL-863**
- Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
- AlphaScreen™ SureFire™ kit or similar detection reagents

- 384-well cell culture plates

Protocol:

- Cell Seeding: Seed EBC-1 cells into a 384-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.
- Serum Starvation: Replace the culture medium with serum-free medium and incubate for 18-24 hours.
- Compound Treatment: Treat the cells with serial dilutions of **SOMCL-863** for 1-2 hours.
- HGF Stimulation: Stimulate the cells with HGF (final concentration 50 ng/mL) for 10-15 minutes at 37°C. Include unstimulated controls.
- Cell Lysis: Aspirate the medium and add 50 µL of Lysis Buffer to each well. Incubate on a shaker for 15 minutes.
- Detection (AlphaScreen™): Transfer lysate to a 384-well Proxiplate. Add acceptor and donor bead mix according to the manufacturer's protocol.
- Incubation: Incubate the plate in the dark at room temperature for 2 hours.
- Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis: Calculate the ratio of phospho-c-Met to total c-Met signal and determine the IC₅₀ value.

Cell Proliferation Assay (MTS/MTT)

This assay assesses the effect of **SOMCL-863** on the viability and proliferation of cancer cells.

Materials:

- c-Met dependent (e.g., EBC-1) and c-Met independent (e.g., A549) cell lines
- Culture medium
- **SOMCL-863**

- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- 96-well clear-bottom cell culture plates

Protocol:

- Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of **SOMCL-863**. Include vehicle-treated controls.
- Incubation: Incubate the plates for 72 hours at 37°C.
- MTS Addition: Add 20 µL of MTS reagent to each well.
- Incubation: Incubate for 1-4 hours at 37°C, protected from light.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Migration and Invasion Assays (Boyden Chamber)

These assays measure the ability of **SOMCL-863** to inhibit HGF-induced cell migration (through a porous membrane) and invasion (through an extracellular matrix-coated membrane).

Materials:

- Cancer cell lines (e.g., EBC-1, NCI-H1993)
- 96-well Transwell® plates (8 µm pore size)
- Matrigel® Basement Membrane Matrix (for invasion assay only)
- Serum-free medium

- Medium with chemoattractant (e.g., 10% FBS or HGF)
- **SOMCL-863**
- Calcein AM or Crystal Violet for staining

Protocol:

- **Chamber Preparation:** For the invasion assay, coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify. Rehydrate the inserts with serum-free medium.
- **Chemoattractant Addition:** Add medium containing a chemoattractant to the lower chamber of the plate.
- **Cell Seeding:** Harvest and resuspend serum-starved cells in serum-free medium containing serial dilutions of **SOMCL-863**. Seed the cell suspension (e.g., 50,000 cells) into the upper chamber.
- **Incubation:** Incubate the plate for 24-48 hours at 37°C.
- **Removal of Non-migrated Cells:** Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
- **Staining and Quantification:**
 - **Crystal Violet:** Fix the migrated cells on the bottom of the membrane with methanol and stain with 0.5% crystal violet. Elute the dye and measure absorbance.
 - **Calcein AM:** Add Calcein AM to the lower chamber to fluorescently label the migrated cells. Read fluorescence on a plate reader.
- **Data Analysis:** Quantify the number of migrated/invaded cells and calculate the percent inhibition relative to the vehicle control to determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New Therapeutic Options for Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SOMCL-863 in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580289#somcl-863-in-high-throughput-screening-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com